
Carteolol
Vue d'ensemble
Description
Le cartéolol est un antagoniste non sélectif des récepteurs bêta-adrénergiques, communément appelé bêta-bloquant. Il est principalement utilisé dans le traitement du glaucome et de l'hypertension artérielle. Le cartéolol agit en réduisant la pression intraoculaire et en contrôlant la pression artérielle, ce qui en fait un médicament essentiel en ophtalmologie et en cardiologie .
Applications De Recherche Scientifique
Le cartéolol a un large éventail d'applications en recherche scientifique :
Chimie : Le cartéolol est utilisé comme composé modèle dans des études impliquant des bêta-bloquants et leurs interactions avec divers récepteurs.
Biologie : La recherche sur le cartéolol se concentre sur ses effets sur les voies de signalisation cellulaire et son potentiel comme agent thérapeutique.
Médecine : Le cartéolol est largement étudié pour son efficacité dans le traitement du glaucome, de l'hypertension et des arythmies. Il est également étudié pour son utilisation potentielle dans d'autres maladies cardiovasculaires.
Industrie : Le cartéolol est utilisé dans la formulation de solutions ophtalmiques et d'autres produits pharmaceutiques
Mécanisme d'action
Le cartéolol exerce ses effets en bloquant les récepteurs bêta-adrénergiques, en particulier les récepteurs bêta1 et bêta2. Cette action réduit la production d'humeur aqueuse dans l'œil, diminuant ainsi la pression intraoculaire. Dans le système cardiovasculaire, le cartéolol diminue la fréquence cardiaque et le débit cardiaque, ce qui entraîne une réduction de la pression artérielle. Le composé agit également comme un antagoniste des récepteurs de la sérotonine, contribuant à ses effets thérapeutiques .
Mécanisme D'action
Carteolol is a beta1 and beta2 (non-selective) adrenergic receptor-blocking agent . When applied topically to the eye, it reduces elevated, as well as normal, intraocular pressure, whether or not accompanied by glaucoma . The primary mechanism of the ocular hypotensive action of this compound in reducing intraocular pressure is most likely a decrease in aqueous humor production .
Safety and Hazards
Carteolol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes serious eye irritation, and is suspected of damaging the unborn child . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de cartéolol implique plusieurs étapes :
Préparation de la 3-amino-2-cyclohexénone : Ce composé intermédiaire est synthétisé par une série de réactions impliquant la cyclohexanone.
Préparation de la tétrahydro-2,5(1H,6H)-quinoléinedione : Ce composé est obtenu en faisant réagir la 3-amino-2-cyclohexénone avec des réactifs appropriés.
Préparation de la 5-hydroxy-3,4-dihydro-2(1H)-quinolone : Cette étape implique l'hydroxylation de la tétrahydro-2,5(1H,6H)-quinoléinedione.
Préparation de la 5-(2,3-époxypropoxy)-3,4-dihydro-2(1H)-quinolone : Ce composé intermédiaire est synthétisé en faisant réagir la 5-hydroxy-3,4-dihydro-2(1H)-quinolone avec l'épichlorhydrine.
Préparation du chlorhydrate de cartéolol : La dernière étape implique la réaction de la 5-(2,3-époxypropoxy)-3,4-dihydro-2(1H)-quinolone avec la tert-butylamine, suivie d'un traitement à l'acide chlorhydrique pour obtenir le chlorhydrate de cartéolol.
Méthodes de production industrielle
La production industrielle du chlorhydrate de cartéolol implique généralement une synthèse à grande échelle utilisant les voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, garantissant la stabilité et l'efficacité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le cartéolol subit diverses réactions chimiques, notamment :
Oxydation : Le cartéolol peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du cartéolol, modifiant ainsi ses propriétés pharmacologiques.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinolone, tandis que la réduction peut produire des composés de l'hydroquinoline .
Comparaison Avec Des Composés Similaires
Composés similaires
Timolol : Un autre bêta-bloquant non sélectif utilisé dans le traitement du glaucome et de l'hypertension artérielle.
Bétaxolol : Un antagoniste sélectif des récepteurs bêta1-adrénergiques utilisé pour des indications similaires.
Lévobutamol : Un bêta-bloquant non sélectif avec des applications en ophtalmologie.
Unicité du cartéolol
Le cartéolol est unique en raison de son activité sympathomimétique intrinsèque, qui fournit un équilibre entre la bêta-blocade et les effets agonistes partiels. Cette propriété rend le cartéolol moins susceptible de provoquer une bradycardie et d'autres effets secondaires associés aux bêta-bloquants .
Propriétés
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAFSWPYPHEXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51781-21-6 (mono hydrochloride) | |
| Record name | Carteolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022746 | |
| Record name | Carteolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carteolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.21e-01 g/L | |
| Record name | Carteolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The primary mechanism of the ocular hypotensive action of carteolol in reducing intraocular pressure is most likely a decrease in aqueous humor production. This process is initiated by the non-selective beta1 and beta2 adrenergic receptor blockade. | |
| Record name | Carteolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00521 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
51781-06-7 | |
| Record name | Carteolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51781-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carteolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carteolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00521 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carteolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARTEOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NF31401XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carteolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






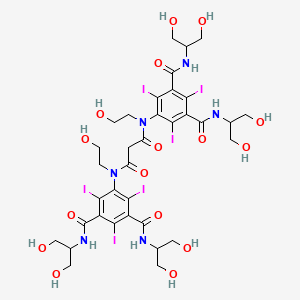


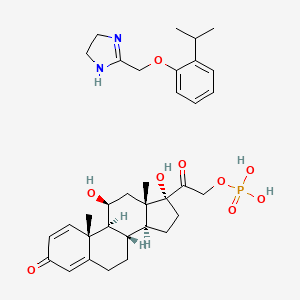
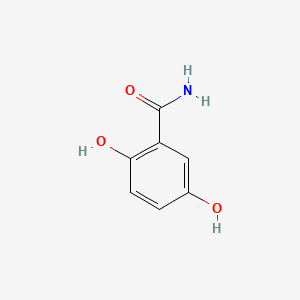


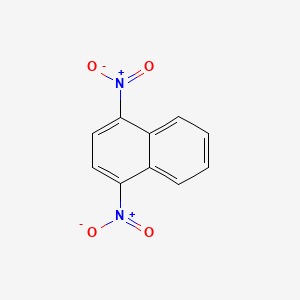
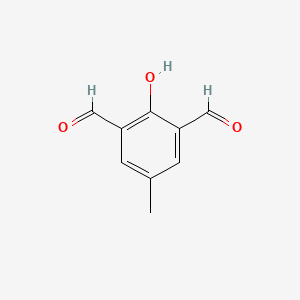
![1-Tert-butyl-7-(2,5-diazabicyclo[2.2.1]heptan-2-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1214217.png)
